3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide
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Overview
Description
3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of amino, dichlorophenyl, and diethylamino groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of the sulfonamide group.
Substitution: Introduction of diethylamino and dichlorophenyl groups.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro or sulfonamide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to the sulfonamide group.
Enzyme Inhibition: Possible inhibitor of certain enzymes.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Investigated for therapeutic properties in treating infections or other conditions.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments.
Polymers: Potential use in the production of specialty polymers.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide likely involves interaction with biological targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes and exerting antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic.
Uniqueness
3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2S/c1-3-21(4-2)16-8-6-12(10-14(16)19)24(22,23)20-15-9-11(17)5-7-13(15)18/h5-10,20H,3-4,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYFJXVVZQBVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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